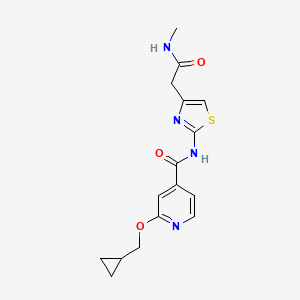

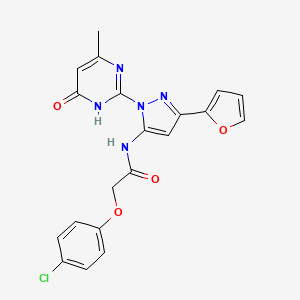

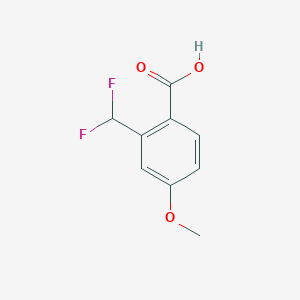

2-(cyclopropylmethoxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . This ring is known for its aromatic properties, which means it has a special stability due to the delocalization of π electrons .Chemical Reactions Analysis

Thiazole rings, like the one in this compound, have many reactive positions where various chemical reactions may take place, including donor–acceptor, nucleophilic, and oxidation reactions .Scientific Research Applications

Application in Antibacterial Drugs

Specific Scientific Field

Medicinal Chemistry, Microbiology

Summary of the Application

A focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared with the aim to obtain potent inhibitors of type III secretion in Gram-negative bacteria . These compounds are potential bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors .

Methods of Application or Experimental Procedures

The compounds were synthesized in a four-step process . The inhibition of prostaglandin H synthetase (cyclooxygenase) was assayed using an enzyme preparation from guinea pig polymorphonuclear leukocytes .

Results or Outcomes

The compounds showed potential as inhibitors of type III secretion in Gram-negative bacteria, which could make them useful in the development of new antibacterial drugs .

Application in Anti-Inflammatory Drugs

Specific Scientific Field

Medicinal Chemistry, Pharmacology

Summary of the Application

A series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters . These compounds were designed to inhibit cyclooxygenase .

Methods of Application or Experimental Procedures

The compounds were synthesized through a series of chemical reactions, including the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones . The inhibition of prostaglandin H synthetase (cyclooxygenase) was assayed using an enzyme preparation from guinea pig polymorphonuclear leukocytes .

Results or Outcomes

The compounds showed potential as inhibitors of cyclooxygenase, which could make them useful in the development of new anti-inflammatory drugs .

properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-17-13(21)7-12-9-24-16(19-12)20-15(22)11-4-5-18-14(6-11)23-8-10-2-3-10/h4-6,9-10H,2-3,7-8H2,1H3,(H,17,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDFIHCIESNQTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylmethoxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[2-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2710775.png)

![(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one](/img/structure/B2710778.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B2710784.png)

![tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate](/img/structure/B2710787.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2710788.png)